molecular formula C9H7NO4S B1463897 N-(2,5-Dioxotetrahydro-3-furanyl)-2-thiophenecarboxamide CAS No. 1269441-99-7

N-(2,5-Dioxotetrahydro-3-furanyl)-2-thiophenecarboxamide

Cat. No.: B1463897
CAS No.: 1269441-99-7
M. Wt: 225.22 g/mol
InChI Key: NKTBWDRSBJIRHS-UHFFFAOYSA-N
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Description

N-(2,5-Dioxotetrahydro-3-furanyl)-2-thiophenecarboxamide is a chemical compound characterized by the presence of a tetrahydrofuran ring fused with a thiophene ring and an amide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-Dioxotetrahydro-3-furanyl)-2-thiophenecarboxamide typically involves the reaction of 2-thiophenecarboxylic acid with tetrahydrofuran-2,5-dione in the presence of a suitable coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC). The reaction is carried out under anhydrous conditions and at a controlled temperature to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-Dioxotetrahydro-3-furanyl)-2-thiophenecarboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Electrophilic reagents like bromine or chlorinating agents can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Hydroxyl derivatives.

    Substitution: Halogenated thiophene derivatives.

Scientific Research Applications

N-(2,5-Dioxotetrahydro-3-furanyl)-2-thiophenecarboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2,5-Dioxotetrahydro-3-furanyl)-2-thiophenecarboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,5-Dioxotetrahydro-3-furanyl)-3-thiophenecarboxamide
  • N-(2,5-Dioxotetrahydro-3-furanyl)-2-furamide
  • N-(2,5-Dioxotetrahydro-3-furanyl)-4-methoxybenzamide

Uniqueness

N-(2,5-Dioxotetrahydro-3-furanyl)-2-thiophenecarboxamide is unique due to the specific positioning of the thiophene ring and the amide group, which can influence its reactivity and biological activity. This structural uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

N-(2,5-dioxooxolan-3-yl)thiophene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO4S/c11-7-4-5(9(13)14-7)10-8(12)6-2-1-3-15-6/h1-3,5H,4H2,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKTBWDRSBJIRHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)OC1=O)NC(=O)C2=CC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-(2,5-Dioxotetrahydro-3-furanyl)-2-thiophenecarboxamide
Reactant of Route 2
Reactant of Route 2
N-(2,5-Dioxotetrahydro-3-furanyl)-2-thiophenecarboxamide
Reactant of Route 3
Reactant of Route 3
N-(2,5-Dioxotetrahydro-3-furanyl)-2-thiophenecarboxamide
Reactant of Route 4
N-(2,5-Dioxotetrahydro-3-furanyl)-2-thiophenecarboxamide
Reactant of Route 5
N-(2,5-Dioxotetrahydro-3-furanyl)-2-thiophenecarboxamide
Reactant of Route 6
N-(2,5-Dioxotetrahydro-3-furanyl)-2-thiophenecarboxamide

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